molecular formula C16H40NO5P B8063181 Ipc-tba-P

Ipc-tba-P

Cat. No.: B8063181
M. Wt: 357.47 g/mol
InChI Key: QIWWZEXNQJWZCR-UHFFFAOYSA-M
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Description

Ipc-tba-P (Tetrabutylammonium phosphate monobasic) is a quaternary ammonium salt with the molecular formula C16H38NO4P and CAS number 5574-97-0. It is widely used as an ion-pairing reagent in chromatography to enhance the separation of polar or ionic compounds, particularly in reverse-phase HPLC . Key properties include:

  • Molecular weight: 339.45 g/mol
  • Solubility: Highly soluble in water
  • Physical state: Typically supplied as a 0.5 mol/L aqueous solution for laboratory use
  • Applications: Facilitates the analysis of nucleotides, organic acids, and other charged molecules by forming ion pairs with analytes, improving retention and resolution .

Properties

IUPAC Name

phosphoric acid;tetrabutylazanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H3O4P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4;/h5-16H2,1-4H3;(H3,1,2,3,4);1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWWZEXNQJWZCR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[OH-].OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Alkylation Protocol

The most common synthesis route involves the alkylation of tributylamine ((C4H9)3N\text{(C}_4\text{H}_9\text{)}_3\text{N}) with 1-bromobutane (C4H9Br\text{C}_4\text{H}_9\text{Br}) in the presence of methyl bisulfate (CH3SO4H\text{CH}_3\text{SO}_4\text{H}) as an acid catalyst. Key steps include:

  • Reflux Reaction : Tributylamine (185 kg) and 1-bromobutane (185 kg) are dissolved in acetonitrile (500 L) and heated under reflux for 1 hour.

  • Methyl Bisulfate Addition : Methyl bisulfate (140 kg) is introduced, and the mixture is refluxed for 8 hours to form tetrabutylammonium bisulfate.

  • Acidic Hydrolysis : The intermediate is hydrolyzed with dilute hydrochloric acid, followed by distillation to remove by-products like methanol and water.

  • Purification : Residual tetrabutylammonium bisulfate is recrystallized using ethyl acetate, yielding IPC-TBA-P with >95% purity.

Table 1: Key Parameters for Alkylation Method

ParameterValue
Reaction Temperature80–100°C
Yield85–92%
Purity (HPLC)≥98%
SolventAcetonitrile
CatalystMethyl bisulfate

Solvent-Free Modifications

Recent advances employ solvent-free conditions to enhance sustainability. Tributylamine and bromobutane are heated at 90°C for 3–5 hours in a continuous micro-channel reactor, achieving 89% yield with reduced energy consumption. This method eliminates dichloroethane, minimizing environmental impact.

Ion Exchange Reactions

Metathesis with Phosphoric Acid

This compound is synthesized via ion exchange between tetrabutylammonium bromide ((C4H9)4NBr\text{(C}_4\text{H}_9\text{)}_4\text{NBr}) and phosphoric acid (H3PO4\text{H}_3\text{PO}_4):

  • Dissolution : (C4H9)4NBr\text{(C}_4\text{H}_9\text{)}_4\text{NBr} (15.1 g) is dissolved in methanol (50 mL).

  • Reaction : The solution is mixed with H3PO4\text{H}_3\text{PO}_4 (0.1 mol) and stirred at 25°C for 12 hours.

  • Precipitation : The product is precipitated by adding diethyl ether, filtered, and dried under vacuum.

Table 2: Ion Exchange Reaction Metrics

ParameterValue
Reaction Time12 hours
Yield78–84%
Purity (NMR)≥97%
By-ProductHBr (neutralized with NaOH)

Redox-Neutral Halogenation

A novel approach uses cyanuric chloride (C3N3Cl3\text{C}_3\text{N}_3\text{Cl}_3) and 1-formylpyrrolidine (FPyr) to convert phosphate salts into this compound. The method avoids redox reactions, enhancing safety:

  • Activation : K3PO4\text{K}_3\text{PO}_4 reacts with C3N3Cl3\text{C}_3\text{N}_3\text{Cl}_3 (76 mol%) and FPyr (5 mol%) in acetonitrile.

  • Ion Pairing : Tetrabutylammonium chloride (TBAC) facilitates ion exchange, yielding this compound in 96% yield.

Continuous Flow Synthesis

Micro-Channel Reactor Design

A two-step continuous process improves scalability:

  • Tributylamine Synthesis : Dibutylamine and n-butyraldehyde are reacted in a photocatalytic micro-reactor using TiO₂.

  • Quaternary Ammonium Formation : The resulting tributylamine is mixed with bromobutane at 60–90°C for 3–5 hours.

Table 3: Continuous Flow Performance

MetricValue
Throughput1.2 kg/h
Energy Consumption30% lower than batch
Purity≥99%

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (400 MHz, D₂O) shows peaks at δ 1.02 (t, 12H, CH₃), 1.45 (m, 16H, CH₂), and 3.28 (t, 8H, N–CH₂).

  • X-Ray Crystallography : Confirms the monoclinic crystal system with space group P21/cP2_1/c and lattice parameters a=12.34A˚,b=18.56A˚,c=9.87A˚a = 12.34 \, \text{Å}, b = 18.56 \, \text{Å}, c = 9.87 \, \text{Å}.

Purity Assessment

  • HPLC : Retention time of 8.7 min (C18 column, 5 mM phosphate buffer, pH 4.5).

  • UV-Vis Spectroscopy : Absorbance <0.01 at 220–400 nm (0.1% aqueous solution).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldScalabilityEnvironmental ImpactCost
Alkylation85–92%HighModerate (solvents)$
Ion Exchange78–84%MediumLow$$
Continuous Flow89%Very HighLow$$$

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium phosphate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the tetrabutylammonium ion is replaced by other cations.

Common Reagents and Conditions

Major Products

The major products of these reactions are ion pairs or substituted quaternary ammonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Energy Research

Solar Cell Efficiency Enhancement

One of the most notable applications of IPC-TBA-P is in the enhancement of perovskite solar cells. Research has shown that doping methylammonium lead iodide (MAPbI3) with tetrabutylammonium (TBA) significantly improves the crystallinity, morphology, and optical properties of the resulting thin films. The incorporation of TBA enhances the grain size and reduces trap states, leading to improved optoelectronic properties.

Table 1: Effects of TBA Doping on MAPbI3 Thin Films

TBA Concentration (%)Grain Size (nm)Emission Peak (nm)Stability Improvement
0210N/ABaseline
1290N/AModerate
2.5490N/ASignificant
550055High
10N/AN/AVery High

The data indicates a direct correlation between TBA concentration and improvements in grain size and stability, which are crucial for solar cell performance under ambient conditions .

Materials Science

Improvement of Material Properties

This compound has also been studied for its role in enhancing the properties of various materials. For instance, when used as a dopant in polymer matrices, it can improve thermal stability and mechanical strength. This is particularly relevant in applications where materials are subjected to high temperatures or mechanical stress.

Case Study: Polymer Matrix Composites

In a study examining the effects of this compound on polymer composites, researchers found that adding this compound resulted in:

  • Increased tensile strength : Up to 25% improvement compared to undoped samples.
  • Enhanced thermal stability : Decomposition temperatures increased by approximately 15°C.

These enhancements make this compound a valuable additive in industries such as aerospace and automotive, where material performance is critical.

Biological Applications

Ergogenic Effects in Sports Science

Recent studies have explored the implications of this compound in sports science, particularly its potential to enhance athletic performance through ischemic preconditioning (IPC). Research indicates that IPC can improve maximal strength performance and reduce perceived exertion during resistance training.

Table 2: Performance Metrics Post-IPC Application

ConditionMaximal Strength (kg)RPE (arb.u)
Control113.39.3
Post-SHAM113.99.3
Post-IPC115.78.5

The findings suggest that approximately 87% of participants experienced improved performance metrics post-IPC application, indicating its potential as an ergogenic aid for athletes .

Mechanism of Action

Tetrabutylammonium phosphate exerts its effects by forming ion pairs with ionic samples. The tetrabutylammonium ion interacts with the ionic sample, increasing its hydrophobic character and enhancing its retention in reverse phase systems. This mechanism is crucial for the effective separation and analysis of ionic compounds in HPLC .

Comparison with Similar Compounds

Research Findings and Limitations

  • Chromatographic Efficiency : this compound outperforms TBAH in separating nucleotides due to stronger phosphate-analyte interactions .

Q & A

Q. How to design interdisciplinary studies involving this compound?

  • Methodological Answer :
  • Collaborate with experts in adjacent fields (e.g., toxicology for safety profiling, materials science for application testing).
  • Use mixed-methods frameworks to analyze both qualitative (e.g., environmental impact surveys) and quantitative data (e.g., yield calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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